2-Phenylhexan-3-one
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Overview
Description
2-Phenylhexan-3-one is an organic compound with the molecular formula C12H16O It is a ketone with a phenyl group attached to the second carbon of a hexane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Phenylhexan-3-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of benzene with hexanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:
C6H6+C6H11COClAlCl3C6H5COC6H11+HCl
Another method involves the Grignard reaction, where phenylmagnesium bromide reacts with hexan-3-one to form this compound. The reaction conditions typically require anhydrous ether as a solvent and a controlled temperature to ensure the reaction proceeds efficiently.
Industrial Production Methods
Industrial production of this compound often employs the Friedel-Crafts acylation method due to its scalability and cost-effectiveness. The reaction is carried out in large reactors with continuous monitoring of temperature and pressure to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Phenylhexan-3-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound with reducing agents such as sodium borohydride or lithium aluminum hydride yields the corresponding alcohol, 2-Phenylhexan-3-ol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon, with nucleophiles such as amines or hydrazines to form imines or hydrazones, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Ammonia (NH3) or hydrazine (N2H4) in ethanol.
Major Products Formed
Oxidation: 2-Phenylhexanoic acid.
Reduction: 2-Phenylhexan-3-ol.
Substitution: Corresponding imines or hydrazones.
Scientific Research Applications
2-Phenylhexan-3-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound in drug development for treating various diseases.
Industry: It is used in the production of fragrances and flavors due to its pleasant aroma.
Mechanism of Action
The mechanism of action of 2-Phenylhexan-3-one involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. Detailed studies are required to elucidate the precise mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
2-Phenylhexane: An aromatic hydrocarbon with a similar structure but lacks the carbonyl group.
2-Phenylbutan-2-ol: An alcohol with a phenyl group and a hydroxyl group on the second carbon.
2-Phenylhexanoic acid: A carboxylic acid derivative of 2-Phenylhexan-3-one.
Uniqueness
This compound is unique due to its ketone functional group, which imparts distinct reactivity compared to its analogs. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Properties
CAS No. |
646516-86-1 |
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Molecular Formula |
C12H16O |
Molecular Weight |
176.25 g/mol |
IUPAC Name |
2-phenylhexan-3-one |
InChI |
InChI=1S/C12H16O/c1-3-7-12(13)10(2)11-8-5-4-6-9-11/h4-6,8-10H,3,7H2,1-2H3 |
InChI Key |
RMOGEHRKYZBGIG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C(C)C1=CC=CC=C1 |
Origin of Product |
United States |
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